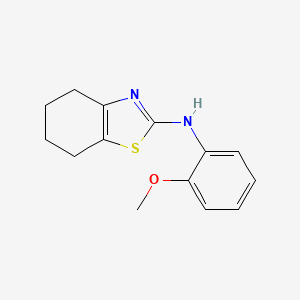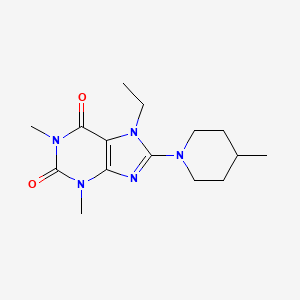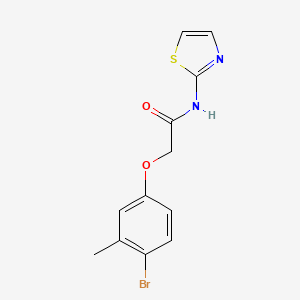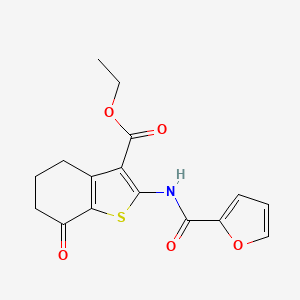
N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and related compounds involves multiple steps, including condensation reactions, N-acetylation, and oxidative transformations. These processes have been explored to understand the metabolic pathways and synthesis methods of benzothiazole derivatives, which show potent antitumor activity against various cancer cell lines. For instance, Chua et al. (1999) detailed the synthesis of N-acyl derivatives of arylamines, highlighting the role of N-acetylation and oxidation in the metabolic transformations of these compounds (Chua et al., 1999).
Molecular Structure Analysis
Molecular and crystal structure analyses reveal the complex geometries and intermolecular interactions of benzothiazole derivatives. For example, Song et al. (2005) determined the molecular and crystal structure of N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate, providing insights into its delocalized benzothiazole system and the significant hydrogen bonding that stabilizes its crystal structure (Song et al., 2005).
Chemical Reactions and Properties
Benzothiazole derivatives undergo various chemical reactions, including N-acetylation, hydroxylation, and coupling reactions, which significantly affect their biological activities and physicochemical properties. The work of Kashiyama et al. (1999) on the C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles highlights the role of metabolic oxidation in the mode of action of these compounds (Kashiyama et al., 1999).
Physical Properties Analysis
The physical properties of N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, such as solubility, melting point, and stability, are crucial for its application in various fields. These properties are influenced by the compound's molecular structure and the nature of its substituents.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and the potential for further functionalization, determine the utility of benzothiazole derivatives in synthetic chemistry and pharmaceutical applications. The selective inhibition of glial GABA uptake by certain benzothiazole derivatives, as discussed by Falch et al. (1999), exemplifies the unique chemical properties that make these compounds of interest in neuroscience and pharmacology (Falch et al., 1999).
Scientific Research Applications
Antitumor Activities
Benzothiazole derivatives, including the N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine structure, have demonstrated potent and selective antitumor activity against various cancer cell lines. Metabolic transformations such as N-acetylation and oxidation play a central role in their mechanism of action, with the nature of the 3'-substituent influencing the predominant metabolic process. These compounds exhibit selective toxicity towards cancer cells, potentially offering novel therapeutic options for cancer treatment (Chua et al., 1999).
Urease Inhibition and Nitric Oxide Scavenging
Newly synthesized 2-amino-6-arylbenzothiazoles were evaluated for their urease enzyme inhibition and nitric oxide scavenging activity. Among them, specific compounds demonstrated significant activity in inhibiting the urease enzyme and scavenging nitric oxide, indicating potential for therapeutic applications in conditions where these activities are desirable (Gull et al., 2013).
Anticonvulsant and Neuroprotective Effects
N-(Substituted benzothiazol-2-yl)amide derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. Certain derivatives emerged as effective anticonvulsants in preclinical models, also showing promising neuroprotective effects by modulating markers of oxidative stress. These findings suggest a potential for the development of new treatments for epilepsy and associated neuronal damage (Hassan et al., 2012).
Aggregation-Induced Emission Enhancement
Benzothiazole-based compounds have been studied for their aggregation-induced emission enhancement (AIEE) properties. The structural modification by introducing benzothiazole units has been shown to significantly affect their photophysical behavior, which is crucial for applications in organic optoelectronics and fluorescence imaging (Qian et al., 2007).
Antimicrobial Activity
Derivatives of benzothiazole have been explored for their antimicrobial activities. Compounds have been synthesized and tested against various microorganisms, demonstrating potent antibacterial and antifungal effects. This highlights their potential as lead compounds for the development of new antimicrobial agents (Jafar et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-17-12-8-4-2-6-10(12)15-14-16-11-7-3-5-9-13(11)18-14/h2,4,6,8H,3,5,7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLVHVMHQMPEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-cyano-2,4'-bipyridin-6-yl)thio]-N-cyclopropylacetamide](/img/structure/B5553004.png)
![methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate](/img/structure/B5553012.png)


![N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5553016.png)
![methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5553020.png)


![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)

![4-[(mesitylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553080.png)
![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)
